2,2-Dimethylpropoxysulfanylbenzene
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Overview
Description
2,2-Dimethylpropoxysulfanylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethylpropoxy group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxysulfanylbenzene typically involves the reaction of 2,2-dimethylpropanol with a suitable sulfanylating agent in the presence of a catalyst. One common method involves the use of thionyl chloride (SOCl2) to convert 2,2-dimethylpropanol into its corresponding chloride, followed by reaction with a thiol to introduce the sulfanyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropoxysulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfanyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: HNO3, H2SO4, halogens, solvents like dichloromethane (CH2Cl2), controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of benzene.
Scientific Research Applications
2,2-Dimethylpropoxysulfanylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropoxysulfanylbenzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropoxybenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.
2,2-Dimethylsulfanylbenzene: Lacks the propoxy group, affecting its solubility and reactivity.
2,2-Dimethylpropoxysulfonylbenzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Dimethylpropoxysulfanylbenzene is unique due to the presence of both the 2,2-dimethylpropoxy and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
61665-77-8 |
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Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2,2-dimethylpropoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
GDCZOCAHTVDUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COSC1=CC=CC=C1 |
Origin of Product |
United States |
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